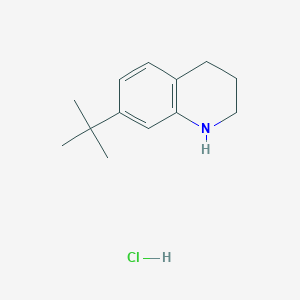
7-Tert-butyl-1,2,3,4-tetrahydroquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydroquinolines are a class of organic compounds that are semi-hydrogenated derivatives of quinoline . They are often used in medicinal chemistry, and substituted derivatives of tetrahydroquinolines are common in pharmaceuticals .
Synthesis Analysis
Tetrahydroquinolines can be synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Chemical Reactions Analysis
Tetrahydroquinolines can undergo various chemical reactions. For instance, they can be produced by the hydrogenation of quinolines . Other reactions include the Knoevenagel condensation and aza-Michael–Michael addition as mentioned in the synthesis analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Tert-butyl-1,2,3,4-tetrahydroquinoline hydrochloride” would depend on its specific structure. Tetrahydroquinolines, in general, are colorless oily liquids .
Applications De Recherche Scientifique
Environmental Applications and Toxicity Studies
Synthetic Phenolic Antioxidants and Environmental Concerns : Synthetic phenolic antioxidants, which share structural similarities with the tetrahydroquinoline class, have been extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds, found in various matrices like indoor dust, air particulates, and human tissues, pose potential health risks due to their toxicological profiles, including hepatic toxicity and endocrine-disrupting effects. Future research directions include investigating novel antioxidants with reduced environmental and health impacts (Liu & Mabury, 2020).
Pharmacological and Clinical Applications
Antimalarial and Anticancer Potential : Chloroquine and its derivatives, belonging to the quinoline class, have been repurposed for various therapeutic applications beyond their antimalarial activity. This includes potential anticancer applications, highlighting the significance of structural analogs like tetrahydroquinoline derivatives in drug discovery (Njaria et al., 2015).
Tetrahydroisoquinolines in Therapeutics : Tetrahydroisoquinolines, a closely related compound class, have been recognized for their broad therapeutic potential, including anticancer and CNS activities. This underscores the importance of the tetrahydroquinoline scaffold in medicinal chemistry (Singh & Shah, 2017).
Mechanistic Insights and Environmental Fate
Excited State Hydrogen Atom Transfer : Studies on hydrogen atom transfer in relation to quinoline compounds provide insights into photochemical processes, which could be relevant for understanding the chemical behavior of tetrahydroquinoline derivatives under environmental conditions (Manca, Tanner, & Leutwyler, 2005).
Antioxidant Activity and Use in Meat Products : The application of antioxidants in food preservation, particularly those derived from natural sources like tetrahydroquinoline derivatives, emphasizes the potential of these compounds in extending product shelf life and improving food safety (Oswell, Thippareddi, & Pegg, 2018).
Orientations Futures
Propriétés
IUPAC Name |
7-tert-butyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-13(2,3)11-7-6-10-5-4-8-14-12(10)9-11;/h6-7,9,14H,4-5,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTFZUYYZUFPBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CCCN2)C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Tert-butyl-1,2,3,4-tetrahydroquinoline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

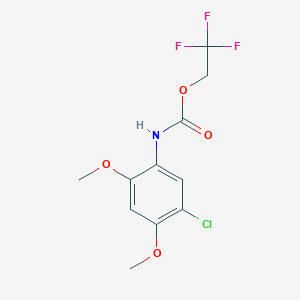
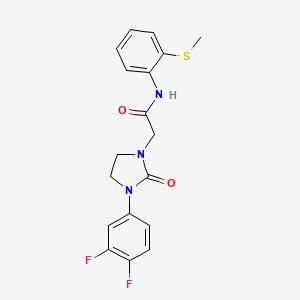
![N-(butan-2-yl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B2629593.png)
![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2629595.png)
![tert-butyl 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2629596.png)
![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-4,6-dichloropyridine-2-carboxamide](/img/structure/B2629598.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2629600.png)
![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2629601.png)
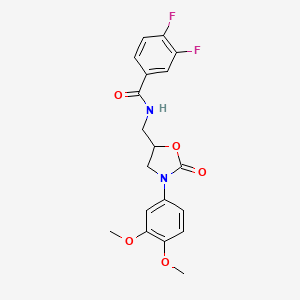
![N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2629603.png)
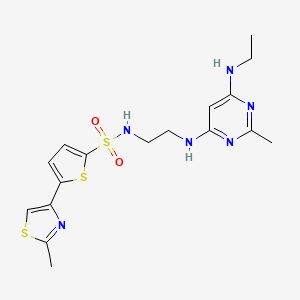
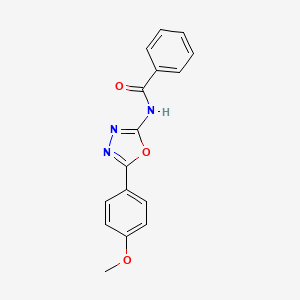
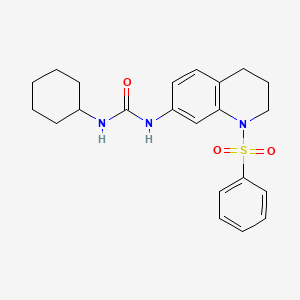
![N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629608.png)